Based on its chemical structure, (S)-2-Amino-5-phenylpent-4-enoic acid possesses functionalities that could be of interest in different scientific research fields:
Despite the potential applications mentioned above, a comprehensive search of scientific databases reveals limited published research directly investigating (S)-2-Amino-5-phenylpent-4-enoic acid.
Given the limited current research, further investigation is needed to fully understand the potential of (S)-2-Amino-5-phenylpent-4-enoic acid.
L-Styrylalanine is a non-proteinogenic amino acid characterized by a styryl group attached to the alpha carbon of the alanine structure. Its chemical formula is C₁₁H₁₃N₁O₂, and it has a molecular weight of approximately 191.23 g/mol. This compound features a phenyl group connected via a vinyl bond, which contributes to its unique properties compared to standard amino acids. L-Styrylalanine has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthesizing pharmaceuticals.
These reactions highlight the compound's versatility in synthetic organic chemistry.
L-Styrylalanine exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its structural similarities to natural amino acids allow it to interact with biological systems effectively. Research indicates that derivatives of L-Styrylalanine may have applications in modulating enzyme activity, particularly in the context of phenylalanine ammonia-lyase (PcPAL), an enzyme involved in the biosynthesis of various aromatic compounds. Modified versions of PcPAL have shown improved efficiency for synthesizing L-Styrylalanine, suggesting its relevance in biocatalysis and metabolic engineering .
The synthesis of L-Styrylalanine can be achieved through several methods:
Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
L-Styrylalanine has several promising applications:
Studies on the interaction of L-Styrylalanine with enzymes such as PcPAL reveal critical insights into its biochemical behavior. The F137V mutation in PcPAL has been shown to significantly enhance the enzyme's catalytic efficiency for this compound by reducing steric hindrance within the active site. This research underscores the importance of structural modifications in enzyme design for improved substrate specificity and reaction rates .
L-Styrylalanine can be compared with several structurally similar compounds:
| Compound Name | Structure Differences |
|---|---|
| (S)-2-Amino-4-phenylbutanoic acid | Longer carbon chain; different double bond position |
| (S)-2-Amino-3-phenylpropanoic acid | Shorter carbon chain; absence of double bond |
| (S)-2-Amino-6-phenylhexanoic acid | Longer carbon chain; different stereochemistry |
The uniqueness of L-Styrylalanine lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to these analogs. Its vinyl group provides unique electrophilic characteristics not present in other similar compounds, making it a valuable target for synthetic chemistry and biological research.